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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic, non-peptide CCK1 receptor

agonist, SR 146131, and endogenous cholecystokinin (CCK), a key gastrointestinal hormone.

The following sections detail their comparative binding affinities, functional potencies, signaling

pathways, and in vivo effects, supported by experimental data.

I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for SR 146131 and

endogenous CCK, primarily focusing on the sulfated octapeptide form (CCK-8S), which is a

potent endogenous ligand for the CCK1 receptor.

Table 1: Receptor Binding Affinity
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Compound Receptor
Cell
Line/Tissue

Radioligand Parameter Value (nM)

SR 146131 Human CCK1

NIH-3T3 cells

expressing

hCCK1R

[¹²⁵I]-BH-

CCK-8S
IC₅₀ 0.56[1]

Endogenous

CCK-8S
Human CCK1 - - Kᵢ ~0.6-1[2]

SR 146131 Human CCK2

CHO cells

expressing

hCCK2R

Radiolabeled

CCK
IC₅₀ 162[3]

Table 2: In Vitro Functional Potency
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Compound Assay Cell Line Parameter Value (nM) Efficacy

SR 146131

Intracellular

Calcium

Release

NIH-3T3 cells

expressing

hCCK1R

EC₅₀ 1.38 ± 0.06[1]

Full agonist

(comparable

to CCK-8S)

[1]

Endogenous

CCK-8

Intracellular

Calcium

Release

HiTSeeker

CCKAR Cell

Line

EC₅₀ 0.417[4] -

SR 146131

Inositol

Monophosph

ate Formation

NIH-3T3 cells

expressing

hCCK1R

EC₅₀ 18 ± 4[1]

Full agonist

(like CCK-8S)

[1]

SR 146131

Intracellular

Calcium

Release

Human

CHP212 &

IMR32

neuroblastom

a cells

- -
Partial

agonist[1]

SR 146131

Inositol

Monophosph

ate Formation

Human

CHP212 &

IMR32

neuroblastom

a cells

- -
Partial

agonist[1]

Table 3: In Vivo Efficacy
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Compound Effect Species Parameter Value

SR 146131
Inhibition of

Gastric Emptying
Mice ED₅₀ (p.o.) 66 µg/kg[3]

SR 146131

Inhibition of

Gallbladder

Emptying

Mice ED₅₀ (p.o.) 2.7 µg/kg[3]

SR 146131
Reduction of

Food Intake
Fasted Rats Dose (p.o.)

from 0.1

mg/kg[3]

Endogenous

CCK-8

Retardation of

Gastric Emptying
Rats Dose (i.p.)

1.4-22.4 µg/kg

(dose-

dependent)[5]

Endogenous

CCK-8

Suppression of

Food Intake
Rats Dose (i.p.)

Doses capable of

retarding gastric

emptying also

suppressed

eating[5]

II. Signaling Pathways
Both SR 146131 and endogenous CCK exert their effects primarily through the CCK1 receptor,

a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates downstream

signaling cascades through coupling to Gq/11 and Gs proteins.
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Ligands
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CCK1 Receptor Signaling Pathway

III. Experimental Protocols
This section outlines the general methodologies used in the experiments cited in this guide.

A. Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the CCK receptor.

General Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing the human

CCK1 or CCK2 receptor (e.g., NIH-3T3 or CHO cells).

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled

CCK-8S) is incubated with the cell membranes in a binding buffer (e.g., 50 mM Tris-HCl, 5

mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

Competition: Serial dilutions of the test compound (SR 146131) or a non-labeled standard

(for non-specific binding) are added to compete with the radioligand for receptor binding.

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value, which is the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀.

Start
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Incubate Membranes with
Radioligand and Test Compound

Separate Bound and
Free Radioligand (Filtration)

Quantify Bound Radioligand
(Scintillation Counting)

Data Analysis (IC₅₀/Kᵢ)

End
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Radioligand Binding Assay Workflow

B. Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency of a compound in activating the Gq-coupled

signaling pathway of the CCK1 receptor.

General Protocol:

Cell Culture: Cells stably expressing the human CCK1 receptor (e.g., NIH-3T3 or CHO cells)

are seeded in a multi-well plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM

or Indo-1 AM) that exhibits an increase in fluorescence upon binding to calcium.

Compound Addition: Various concentrations of the test compound (SR 146131 or CCK-8S)

are added to the wells.

Fluorescence Measurement: The change in fluorescence intensity is measured over time

using a fluorescence plate reader or a flow cytometer.

Data Analysis: The peak fluorescence response is determined for each concentration of the

test compound. A dose-response curve is generated, and the EC₅₀ value (the concentration

that produces 50% of the maximal response) is calculated.
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Calcium Mobilization Assay Workflow

IV. Comparative Discussion
Receptor Binding and Selectivity: SR 146131 demonstrates high affinity for the human CCK1

receptor, with an IC₅₀ value of 0.56 nM, which is comparable to the binding affinity of the

endogenous ligand CCK-8S (Kᵢ ≈ 0.6-1 nM).[1][2] A key feature of SR 146131 is its high

selectivity for the CCK1 receptor over the CCK2 receptor, with a reported 300-fold selectivity.[1]
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In contrast, endogenous CCK can bind to both CCK1 and CCK2 receptors, although sulfated

forms like CCK-8S have a significantly higher affinity for the CCK1 receptor.[6]

Functional Activity: In vitro functional assays reveal that SR 146131 acts as a full agonist at the

human CCK1 receptor expressed in NIH-3T3 cells, with a potency (EC₅₀ = 1.38 nM for calcium

release) similar to that of CCK-8S.[1] However, in human neuroblastoma cell lines that

endogenously express the CCK1 receptor, SR 146131 behaves as a partial agonist.[1] This

cell-type-dependent difference in efficacy is a crucial consideration for its therapeutic

application. Endogenous CCK is a full agonist at the CCK1 receptor.

In Vivo Effects: Both SR 146131 and endogenous CCK exhibit similar physiological effects

mediated by the CCK1 receptor, including the inhibition of gastric emptying and the reduction of

food intake.[3][5][7] SR 146131 is orally active and has been shown to be very potent in vivo.[3]

While direct comparative studies with identical administration routes and experimental

conditions are not extensively detailed in the available literature, the data suggest that SR
146131 is a potent mimetic of endogenous CCK's effects on the gastrointestinal system.

V. Conclusion
SR 146131 is a potent and highly selective non-peptide agonist for the CCK1 receptor, with a

binding affinity and in vitro functional potency comparable to the endogenous ligand CCK-8S.

Its oral bioavailability and potent in vivo effects on gastric motility and satiety make it a valuable

tool for research and a potential therapeutic agent for conditions where CCK1 receptor

activation is desired. The key difference lies in its non-peptide nature, which offers advantages

in terms of oral administration and potentially different pharmacokinetic and pharmacodynamic

profiles compared to the endogenous peptide hormones. Further direct comparative in vivo

studies would be beneficial to fully elucidate the relative potencies and therapeutic windows of

SR 146131 and various forms of endogenous CCK.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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